2-[[(7S)-7-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetic acid
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Overview
Description
SR-58878 is a small molecule drug that acts as a β3-adrenergic receptor agonist. It was initially developed by Sanofi-Synthelabo, Inc. for potential therapeutic applications in digestive system disorders and metabolic diseases . The compound is known for its role in modulating β3-adrenergic receptors, which are involved in various physiological processes, including energy metabolism and intestinal motility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SR-58878 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of SR-58878 follows similar synthetic routes as laboratory-scale synthesis but is scaled up to meet commercial demands. The process involves large-scale reactors, continuous monitoring of reaction parameters, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
SR-58878 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Substitution reactions can introduce different substituents to the core structure, altering its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions include various analogs and derivatives of SR-58878, each with distinct pharmacological profiles. These products are often studied to identify compounds with improved efficacy and safety profiles .
Scientific Research Applications
Chemistry: Used as a tool compound to study β3-adrenergic receptor interactions and signaling pathways.
Biology: Investigated for its effects on energy metabolism and intestinal motility.
Medicine: Explored as a potential therapeutic agent for conditions like irritable bowel syndrome and obesity.
Industry: Utilized in the development of new drugs targeting β3-adrenergic receptors.
Mechanism of Action
SR-58878 exerts its effects by binding to and activating β3-adrenergic receptors. This activation leads to a cascade of intracellular signaling events, including the activation of adenylate cyclase and the subsequent increase in cyclic adenosine monophosphate (cAMP) levels. These signaling events result in various physiological responses, such as increased energy expenditure and modulation of intestinal motility .
Comparison with Similar Compounds
Similar Compounds
Clenbuterol: A β2-adrenergic receptor agonist with some activity on β3-adrenergic receptors, used for its bronchodilator and anabolic effects.
Salbutamol: Another β2-adrenergic receptor agonist with limited activity on β3-adrenergic receptors, primarily used as a bronchodilator.
Uniqueness of SR-58878
SR-58878 is unique in its high selectivity and potency for β3-adrenergic receptors, making it a valuable tool for studying these receptors and their physiological roles. Its distinct pharmacological profile sets it apart from other β-adrenergic receptor agonists, providing unique insights into β3-adrenergic receptor-mediated processes .
Properties
Molecular Formula |
C20H22ClNO4 |
---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
2-[[(7S)-7-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetic acid |
InChI |
InChI=1S/C20H22ClNO4/c21-16-3-1-2-14(8-16)19(23)11-22-17-6-4-13-5-7-18(10-15(13)9-17)26-12-20(24)25/h1-3,5,7-8,10,17,19,22-23H,4,6,9,11-12H2,(H,24,25)/t17-,19?/m0/s1 |
InChI Key |
PLYWAKPAFSZPAL-KKFHFHRHSA-N |
Isomeric SMILES |
C1CC2=C(C[C@H]1NCC(C3=CC(=CC=C3)Cl)O)C=C(C=C2)OCC(=O)O |
Canonical SMILES |
C1CC2=C(CC1NCC(C3=CC(=CC=C3)Cl)O)C=C(C=C2)OCC(=O)O |
Origin of Product |
United States |
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